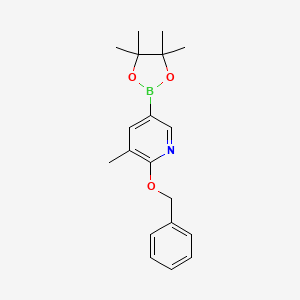

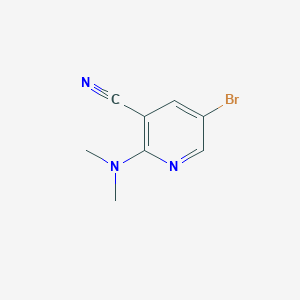

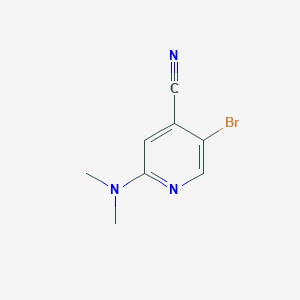

![molecular formula C10H6FN5O B1403088 5-Fluoro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol CAS No. 1330044-14-8](/img/structure/B1403088.png)

5-Fluoro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol

Descripción general

Descripción

5-Fluoro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol is an organic compound with various biological properties. It is a part of a family of pyrazolo[1,5-a]pyrimidines (PPs) that have been identified as strategic compounds for optical applications . These compounds have simpler and greener synthetic methodologies and tunable photophysical properties .

Synthesis Analysis

The synthesis of these compounds involves a simpler and greener methodology compared to those of BODIPYS . The synthetic access methodologies allow structural diversity .Molecular Structure Analysis

The molecular formula of 5-Fluoro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol is C10H6FN5O, and its molecular weight is 231.19 g/mol. The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis

The chemical reactions of these compounds involve changes in the dipole moment. For instance, compound 4a with pyridine as an electron-withdrawing group (EWG) at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an electron-donating group (EDG) in the same position .Physical And Chemical Properties Analysis

These compounds have tunable photophysical properties, going from ε = 3320 M −1 cm −1 and ϕF = 0.01 to ε = 20 593 M −1 cm −1 and ϕF = 0.97 . They also show good solid-state emission intensities . Their stability under exposure to extreme pH was studied and the behavior was followed by the relative fluorescence intensity .Aplicaciones Científicas De Investigación

-

Optical Applications

- Field : Materials Science

- Application Summary : Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .

- Methods of Application : The compounds are synthesized using a greener methodology and their photophysical properties are tuned for specific applications .

- Results : The compounds have been found to have good solid-state emission intensities, making them suitable for designing solid-state emitters .

-

Pharmaceutical Applications

- Field : Pharmacology

- Application Summary : Pyrazolo[1,5-a]pyrimidines form the basis for a class of sedative and anxiolytic drugs related to benzodiazepines .

- Methods of Application : These drugs are prescribed for people suffering from insomnia or anxiety .

- Results : Drugs from this class have been found to induce sleep or reduce anxiety .

-

Pesticide Applications

-

Fluorescent Probes

- Field : Biochemistry

- Application Summary : Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties . They are used as fluorescent probes for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

- Methods of Application : The compounds are synthesized using a greener methodology and their photophysical properties are tuned for specific applications .

- Results : The compounds have been found to have good solid-state emission intensities, making them suitable for designing solid-state emitters .

-

CDK2 Inhibitors

- Field : Pharmacology

- Application Summary : Pyrazolo[3,4-d]pyrimidine and its derivatives have been identified as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

- Methods of Application : The compounds are synthesized and tested for their inhibitory activity against CDK2 .

- Results : Some of the compounds showed significant inhibitory activity against CDK2 .

-

Estrogen Receptor Antagonists

- Field : Pharmacology

- Application Summary : PHTPP, a derivative of pyrazolo[1,5-a]pyrimidine, is a selective estrogen receptor β (ERβ) full antagonist . It has been used to distinguish the various activities of the two estrogen receptors .

- Methods of Application : PHTPP is used in research to study the effects of estrogen receptors .

- Results : PHTPP has been found to significantly enhance cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both receptors .

-

Dyes and Pigments

- Field : Materials Science

- Application Summary : Pyrazolo[1,5-a]pyrimidines are used in the formulation of certain dyes and pigments .

- Methods of Application : These compounds are synthesized and used as colorants in various materials .

- Results : The dyes and pigments have been found to provide vibrant and stable colors .

-

Bioimaging Applications

- Field : Biochemistry

- Application Summary : Pyrazolo[1,5-a]pyrimidines-based fluorophores have been used for bioimaging applications .

- Methods of Application : These compounds are used as fluorescent probes for studying the dynamics of intracellular processes .

- Results : The compounds have been found to provide clear and detailed images of intracellular processes .

-

Chemosensors

- Field : Chemistry

- Application Summary : Pyrazolo[1,5-a]pyrimidines-based fluorophores have been used as chemosensors .

- Methods of Application : These compounds are used to detect the presence of specific chemicals or ions .

- Results : The compounds have been found to provide accurate and sensitive detection of specific chemicals or ions .

Direcciones Futuras

Propiedades

IUPAC Name |

5-fluoro-2-pyrazolo[1,5-a]pyrazin-3-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FN5O/c11-7-4-13-9(15-10(7)17)6-3-14-16-2-1-12-5-8(6)16/h1-5H,(H,13,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFYDHDOIJTARJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)C3=NC=C(C(=O)N3)F)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-6-methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1403013.png)

![5'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403016.png)

![7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403027.png)

![8'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403028.png)